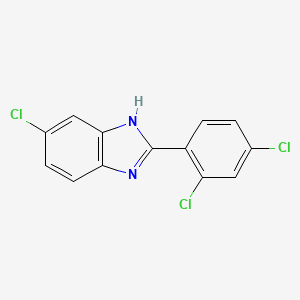

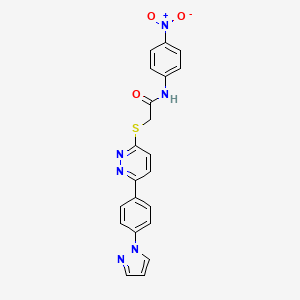

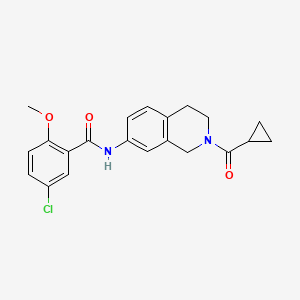

![molecular formula C22H21NO3 B2631397 9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951934-24-0](/img/structure/B2631397.png)

9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound that belongs to the oxazinone family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Thermally Curable Monomers

A novel monomer, combining benzoxazine and coumarin rings, was synthesized and characterized. It demonstrates unique properties, undergoing photodimerization upon UV exposure and presenting a thermal ring-opening reaction. Its thermal behavior and potential in polymer chemistry make it a notable subject for further research (Kiskan & Yagcı, 2007).

Anti-bacterial Activity

Research has been conducted on sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones, showcasing their potential as anti-bacterial agents. These compounds, synthesized through eco-friendly methods, exhibited notable efficacy against various bacterial strains, highlighting their promise in developing new antimicrobial solutions (Mathew et al., 2014).

Stereochemical Studies

Detailed NMR spectroscopic studies were carried out on various cis-fused cyclopenta and benzoxazine derivatives. The research provides deep insights into their stereostructures and conformational behaviors, contributing significantly to the field of stereochemistry and molecular structure understanding (Tähtinen et al., 2002).

Antileishmanial Activity

Novel β-carboline-oxazoline and β-carboline-dihydrooxazine derivatives were synthesized and evaluated for their antileishmanial activity. The findings revealed significant efficacy, along with insights from EPR spectroscopy studies on their mechanism of action. These compounds show potential for developing new therapeutic agents against leishmaniasis (Baréa et al., 2020).

Novel Synthetic Methods

Innovative approaches for synthesizing oxazine derivatives have been developed, offering advantages like good yields, cost-effectiveness, and ease of workup. These methods open up new possibilities for the synthesis of complex molecules and have significant implications for pharmaceutical and material sciences (Figueroa‐Valverde et al., 2014).

Propiedades

IUPAC Name |

9-cyclopentyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-21-17-10-11-20-18(12-23(14-26-20)16-8-4-5-9-16)22(17)25-13-19(21)15-6-2-1-3-7-15/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGQAFILSJOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

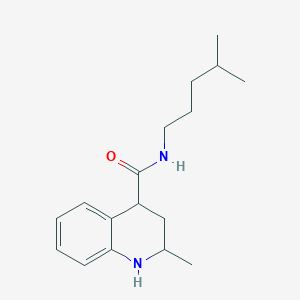

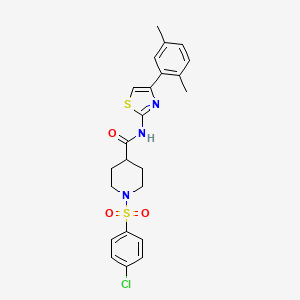

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

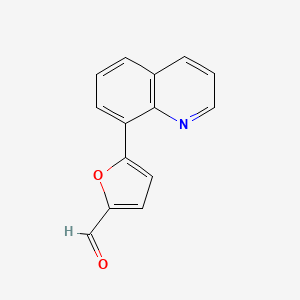

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)

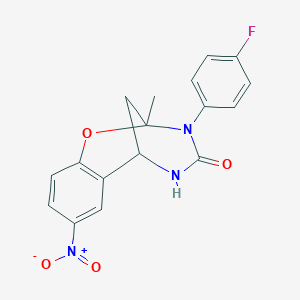

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)

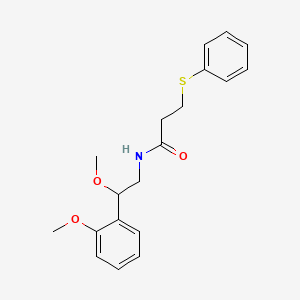

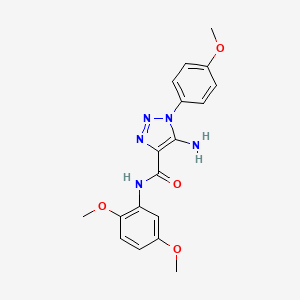

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)